cis-4-tert-Butyl-cyclohexyl iodide
Description
cis-4-tert-Butyl-cyclohexyl iodide is a cyclohexane derivative featuring a bulky tert-butyl group in the cis configuration at the 4-position and an iodide substituent. The tert-butyl group imposes significant steric effects, stabilizing the cyclohexane ring in a chair conformation where the tert-butyl group typically occupies an equatorial position to minimize strain .
Properties
CAS No. |
16133-42-9 |
|---|---|
Molecular Formula |
C10H19I |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
1-tert-butyl-4-iodocyclohexane |
InChI |
InChI=1S/C10H19I/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
DUNOUGNOLVTPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)I |
Origin of Product |
United States |
Preparation Methods
Halide Substitution from cis-4-tert-Butylcyclohexanol
A classical approach involves the conversion of cis-4-tert-butylcyclohexanol to the corresponding iodide via halogenation reactions. The alcohol precursor is commonly transformed into an intermediate that facilitates iodide substitution.
-
- Starting from cis-4-tert-butylcyclohexanol, the hydroxyl group can be converted into a better leaving group such as a tosylate or mesylate.
- Subsequent nucleophilic substitution with iodide ion (e.g., sodium iodide) leads to the formation of this compound.
Zinc Insertion and Organometallic Approaches
- The use of Rieke zinc for zinc insertion into cis-4-tert-butylcyclohexyl iodide has been reported, allowing further functionalization of the iodide.
- Such organometallic intermediates can be utilized for stereoselective transformations or coupling reactions, indicating the utility of the iodide as a versatile synthetic intermediate.
Stereoselective Hydrogenation to Obtain cis-4-tert-Butylcyclohexanol Precursor
- Although this step pertains to the precursor alcohol, it is critical as the stereochemistry of the iodide depends on the configuration of the alcohol.
- Noyori and co-workers developed ruthenium-aminophosphine complex catalysts for the highly stereoselective hydrogenation of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol with 95-98% selectivity.
- This method ensures the availability of the cis-alcohol in high purity, which is essential for subsequent iodination to maintain stereochemical integrity.
Alkoxide Formation and Thiocarbamate Intermediates (Related Stereochemical Insights)
- Studies on alkoxide formation from cis-4-tert-butylcyclohexanol have shown that treatment with sodium in toluene can lead to isomerization, affecting stereochemical outcomes.
- Although these studies focus on methylthiocarbamate derivatives, they provide insights into the stability and stereochemical behavior of intermediates related to cis-4-tert-butylcyclohexyl iodide synthesis.
Comparative Data on Preparation Methods
Research Findings and Analysis
- The stereoselective hydrogenation of 4-tert-butylcyclohexanone is a critical preparative step for obtaining the cis-alcohol precursor with high purity and yield. The use of ruthenium-aminophosphine complexes in the presence of a base has been shown to achieve near-complete conversion and excellent cis:trans selectivity (≥95:5).
- The conversion of cis-4-tert-butylcyclohexanol to the iodide typically proceeds via nucleophilic substitution, preserving the stereochemistry due to the reaction mechanism favoring retention or inversion depending on conditions.
- Radical-mediated halogenation via oxalyl monochloride esters offers an alternative pathway, potentially useful for more complex substitutions or when radical intermediates are desired.
- Alkoxide formation studies reveal potential isomerization risks during preparation, highlighting the need for controlled conditions to maintain cis stereochemistry.
- Organometallic zinc insertion into the iodide provides a platform for further synthetic elaboration, indicating the iodide's role as a valuable intermediate in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions: cis-4-tert-Butyl-cyclohexyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to cis-4-tert-Butyl-cyclohexane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: cis-4-tert-Butyl-cyclohexanol, cis-4-tert-Butyl-cyclohexyl cyanide.
Reduction: cis-4-tert-Butyl-cyclohexane.
Oxidation: cis-4-tert-Butyl-cyclohexanone.
Scientific Research Applications
cis-4-tert-Butyl-cyclohexyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of cis-4-tert-Butyl-cyclohexyl iodide involves its interaction with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Steric Effects : The tert-butyl group in all compounds enforces a chair conformation, favoring equatorial positioning to reduce 1,3-diaxial interactions. This steric bulk slows reaction rates in crowded environments (e.g., nucleophilic substitutions) compared to less hindered analogs .
- Boiling Points : The amine derivative (91–92°C at 15 mmHg) has lower volatility than the inferred iodide due to hydrogen bonding in the amine. The iodide’s higher molecular weight and polarizability suggest a higher boiling point than the acetate (retention index 1387) .
- Spectral Signatures: The iodide’s C-I stretch (~500 cm⁻¹) distinguishes it from esters (C=O ~1700 cm⁻¹) and organophosphorus compounds (P-F ~800 cm⁻¹) .
Reactivity and Stability
- Nucleophilic Substitution : The iodide’s leaving group ability far exceeds that of the acetate ester or amine. For example, in SN2 reactions, iodide departure is ~10⁵ times faster than acetate .
- Thermal Stability: Organophosphorus derivatives (e.g., ethylphosphonofluoridate) exhibit lower thermal stability due to P-F bond lability, whereas the iodide is expected to be more stable under ambient conditions .
- Synthetic Utility : The amine derivative serves as a precursor for pharmaceuticals, while the acetate is a common intermediate in fragrance synthesis. The iodide’s reactivity makes it suitable for cross-coupling reactions or alkylation processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
